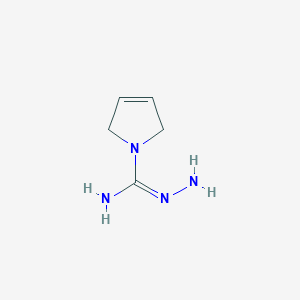
N'-amino-2,5-dihydropyrrole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-amino-2,5-dihydropyrrole-1-carboximidamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N’-amino-2,5-dihydropyrrole-1-carboximidamide involves the copper-catalyzed annulation reaction of diazo esters with propargyl amines. This reaction proceeds via the formation of an N-ylide, followed by bond cleavage and recombination . The key features of this protocol include simple operation, readily available starting materials, mild conditions, and high atom economy.
Industrial Production Methods
Industrial production methods for N’-amino-2,5-dihydropyrrole-1-carboximidamide are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, are likely to be applied in large-scale production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-amino-2,5-dihydropyrrole-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrole-2,5-dione derivatives, while reduction reactions may produce pyrrolidine derivatives.
Scientific Research Applications
N’-amino-2,5-dihydropyrrole-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N’-amino-2,5-dihydropyrrole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-amino-2,5-dihydropyrrole-1-carboximidamide include:
- 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-amino-1H-pyrazole-4-carbonitrile
Uniqueness
N’-amino-2,5-dihydropyrrole-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N'-amino-2,5-dihydropyrrole-1-carboximidamide |
InChI |
InChI=1S/C5H10N4/c6-5(8-7)9-3-1-2-4-9/h1-2H,3-4,7H2,(H2,6,8) |
InChI Key |
LBCDTPUGLJBDMI-UHFFFAOYSA-N |
Isomeric SMILES |
C1C=CCN1/C(=N\N)/N |
Canonical SMILES |
C1C=CCN1C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
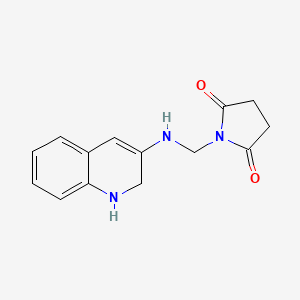
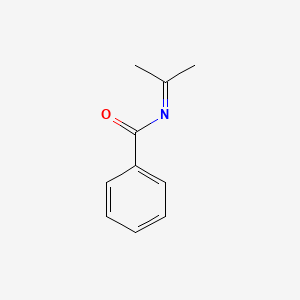
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
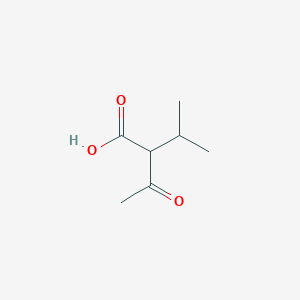
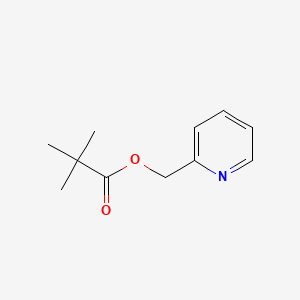
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

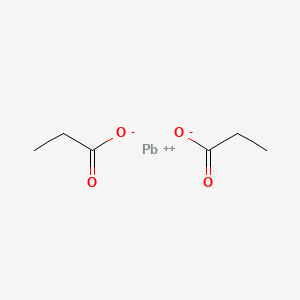
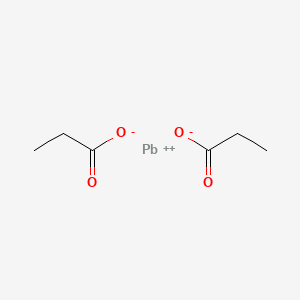



![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
